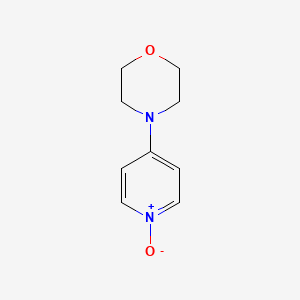

4-(1-Oxidopyridin-4-yl)morpholine

Description

Significance of Heterocyclic Scaffolds in Advanced Molecular Design

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the design of advanced molecules. Their prevalence in nature, particularly in biologically active compounds, has made them a cornerstone of pharmaceutical and materials science research. The specific arrangement of heteroatoms within these rings imparts unique physicochemical properties that can be fine-tuned for specific applications.

Role of Morpholine (B109124) Moieties as Privileged Structures in Synthetic and Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govwisdomlib.org This designation stems from its frequent appearance in a wide array of approved drugs and biologically active molecules. nih.govchemenu.com The presence of the morpholine moiety can confer several advantageous properties to a molecule.

Key Contributions of the Morpholine Moiety:

Improved Physicochemical and Metabolic Properties: Morpholine can enhance a compound's solubility and permeability, crucial factors for drug absorption and distribution in the body. nih.govacs.org Its pKa is close to physiological pH, which can be beneficial for bioavailability. nih.govacs.org

Enhanced Potency and Selectivity: The morpholine ring can be an integral part of a molecule's pharmacophore, the specific features responsible for its biological activity. nih.gov It can participate in key interactions with biological targets like enzymes and receptors, leading to increased potency and selectivity. nih.govnih.gov For instance, 4-(pyrimidin-4-yl)morpholines are recognized as privileged pharmacophores for inhibiting PI3K and PIKKs. nih.gov

Synthetic Versatility: The morpholine ring is a readily available and synthetically accessible building block, allowing for its straightforward incorporation into larger, more complex molecules. nih.govchemenu.com

Modulation of Pharmacokinetics: The morpholine structure can positively influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govacs.org

The utility of morpholine is evident in a variety of therapeutic areas, including the treatment of central nervous system disorders, infectious diseases, and cancer. chemenu.comnih.govacs.org

Importance of Pyridine (B92270) N-Oxide Functionalities in Organic Synthesis and Coordination Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. wikipedia.orgtaylorandfrancis.com This N-oxidation significantly alters the electronic properties of the pyridine ring, making it a versatile tool in organic synthesis and a valuable ligand in coordination chemistry. wikipedia.orgarkat-usa.org

Key Features and Applications of Pyridine N-Oxides:

Modified Reactivity: The N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modifies the reactivity of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions, which are typically less reactive in the parent pyridine. wikipedia.orgscripps.edu

Synthetic Intermediates: Pyridine N-oxides serve as important intermediates in the synthesis of various substituted pyridines. wikipedia.orgarkat-usa.org For example, treatment with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org

Coordination Chemistry: The oxygen atom of the N-oxide group is a good donor, allowing pyridine N-oxides to act as ligands for a wide range of metal ions, forming stable coordination complexes. taylorandfrancis.comdtic.mil

Catalysis and Protecting Groups: The unique electronic properties of pyridine N-oxides have led to their use as catalysts and protecting groups in organic synthesis. arkat-usa.org

The first synthesis of pyridine N-oxide was reported by Jakob Meisenheimer using peroxybenzoic acid as the oxidant. wikipedia.org

Overview of Research Trajectories and Academic Relevance for 4-(1-Oxidopyridin-4-yl)morpholine

The academic relevance of this compound lies at the intersection of the advantageous properties of its constituent morpholine and pyridine N-oxide moieties. Research into this compound and its derivatives is driven by the hypothesis that their combined structural features will lead to novel molecules with unique and potentially superior biological activities and chemical properties.

Current research trajectories likely focus on several key areas:

Synthesis and Functionalization: Developing efficient and selective synthetic routes to this compound and its derivatives is a primary focus. This includes exploring various methods for the N-oxidation of the pyridine ring and for the introduction and modification of substituents on both the pyridine and morpholine rings.

Medicinal Chemistry Applications: A significant area of investigation is the exploration of this compound as a scaffold for the design and synthesis of new therapeutic agents. Researchers are likely to screen this compound and its analogues for a wide range of biological activities, leveraging the known pharmacophoric properties of the morpholine ring and the unique electronic influence of the pyridine N-oxide group. For instance, derivatives are being investigated as potential monoamine oxidase (MAO) inhibitors for conditions like Parkinson's disease. nih.gov

Coordination Chemistry and Materials Science: The ability of the pyridine N-oxide moiety to coordinate with metal ions opens up possibilities for the use of this compound in the development of new coordination polymers, metal-organic frameworks (MOFs), and functional materials with interesting magnetic, optical, or catalytic properties.

The academic interest in this compound is a reflection of the broader trend in chemical research towards the rational design of multifunctional molecules. By combining well-established, high-value heterocyclic scaffolds, chemists aim to create novel chemical entities with tailored properties for a diverse range of applications.

Interactive Data Table: Properties of Constituent Scaffolds

| Scaffold | Key Properties |

| Morpholine | Privileged structure in medicinal chemistry, improves physicochemical properties, enhances potency and selectivity, synthetically versatile. nih.govwisdomlib.org |

| Pyridine N-Oxide | Modifies ring reactivity, serves as a synthetic intermediate, acts as a ligand in coordination chemistry. wikipedia.orgarkat-usa.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-oxidopyridin-1-ium-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWAYYILCFDABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296698 | |

| Record name | 4-(1-oxidopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74415-02-4 | |

| Record name | NSC111079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-oxidopyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Oxidopyridin 4 Yl Morpholine and Its Derivatives

Strategies for the Construction of the Morpholine (B109124) Ring System

Cyclization Reactions Utilizing Vicinal Amino Alcohols, Oxiranes, and Aziridines

A cornerstone of morpholine synthesis is the intramolecular cyclization of appropriately substituted acyclic precursors. Vicinal amino alcohols are particularly common starting materials. organic-chemistry.org A straightforward and high-yielding method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide, which facilitates the N-monoalkylation followed by cyclization. organic-chemistry.org

Another approach involves the reaction of 1,2-amino alcohols or diamines with an α-phenylvinylsulfonium salt, which leads to the stereodefined synthesis of C-substituted morpholines in very good yields. organic-chemistry.org Furthermore, a four-step synthesis starting from enantiomerically pure amino alcohols can produce cis-3,5-disubstituted morpholines. This method's key step is a palladium-catalyzed carboamination reaction. nih.gov

The use of oxiranes and aziridines as three-atom components in cyclization reactions also provides a versatile route to morpholine derivatives. For instance, a three-component reaction of a copper acetylide, an isocyanate, and an oxirane can afford morpholine derivatives in an atom-economic fashion. thieme-connect.com Similarly, 2-tosyl-1,2-oxazetidine can serve as a building block for the construction of the morpholine ring through its reaction with α-formyl carboxylates. acs.org

Catalytic Approaches in Morpholine Synthesis

Catalysis has significantly advanced the efficiency and selectivity of morpholine synthesis. Various catalytic systems have been developed to facilitate the formation of the morpholine ring.

Hydroamination: An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines utilizes a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov This method starts from ether-containing aminoalkyne substrates and employs a titanium catalyst for the hydroamination step, followed by a ruthenium-catalyzed asymmetric reduction. acs.orgnih.gov

Photocatalytic Coupling: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes offers a route to substituted morpholines under continuous flow conditions. organic-chemistry.org This method uses an inexpensive organic photocatalyst and a Lewis acid additive. organic-chemistry.org More recently, a diastereoselective, photocatalytic annulation strategy has been developed for the synthesis of morpholines directly from readily available starting materials, employing a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. acs.org

Wacker-Type Oxidative Cyclization: A base-free palladium catalyst, Pd(DMSO)2(TFA)2, enables the synthesis of six-membered nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

Other Catalytic Methods: Gold-catalyzed intramolecular cyclization of alkynylamines and alkynylalcohols provides a convenient and efficient route to morpholine derivatives with low catalyst loading. rsc.orgrsc.org Iron(III) can catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org Lewis acids like In(OTf)3 have also been shown to be effective in promoting morpholine synthesis. nih.gov

Enantioselective and Diastereoselective Synthesis of Substituted Morpholines

The synthesis of stereochemically defined morpholines is of significant interest due to their presence in numerous chiral drugs. ru.nl Several methods have been developed to control the stereochemistry of the morpholine ring.

A versatile chemoenzymatic synthesis provides access to enantiomerically pure cis- and trans-2,5-disubstituted morpholines. ru.nl This multi-step process begins with a hydroxynitrile lyase-mediated cyanide addition to an aldehyde. ru.nl Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also been shown to produce highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org

Furthermore, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation, as mentioned earlier, affords chiral 3-substituted morpholines with high enantiomeric excesses. acs.orgnih.gov The stereochemical outcome is influenced by hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst. acs.orgnih.gov Diastereoselective syntheses of morpholinones have also been reported, for example, through a triphenylphosphine-promoted cyclization of Ugi-derived hydroxypropargylamides. researchgate.net

Approaches for the Formation of the Pyridine (B92270) N-Oxide Moiety

The pyridine N-oxide functional group is a versatile intermediate in organic synthesis. researchgate.net Its presence modifies the electronic properties of the pyridine ring, influencing its reactivity. scripps.edu

Direct Oxidation Reactions of Pyridine Derivatives

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. wikipedia.org A variety of oxidizing agents have been employed for this transformation.

| Oxidizing Agent | Conditions | Reference(s) |

| Peroxybenzoic acid | N/A | wikipedia.orgorgsyn.org |

| Hydrogen peroxide/Acetic acid | N/A | orgsyn.orgarkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Mild conditions | researchgate.netarkat-usa.org |

| Hydrogen peroxide/Methyltrioxorhenium (MTO) | Catalytic MTO | arkat-usa.orgnih.gov |

| Dimethyldioxirane (DMD) | 0 °C | nih.gov |

| Caro's acid (Peroxomonosulfuric acid) | N/A | arkat-usa.orgnih.gov |

| Bis(trimethylsilyl)peroxide (BTSP) | In the presence of trioxorhenium | arkat-usa.orgnih.gov |

| Hydrogen peroxide/Manganese porphyrin catalyst | Catalytic | arkat-usa.orgnih.gov |

| Molecular oxygen/Ruthenium trichloride | Catalytic | researchgate.net |

The choice of oxidant can depend on the specific pyridine substrate and the desired reaction conditions. For instance, m-CPBA is often favored for its effectiveness under mild conditions. researchgate.net Catalytic methods using reagents like methyltrioxorhenium (MTO) with hydrogen peroxide offer an efficient route to N-oxides. arkat-usa.orgnih.gov

Mechanistic Considerations in N-Oxide Formation from Tertiary Amines

The formation of an N-oxide from a tertiary amine, including pyridine, involves the oxidation of the nitrogen atom. wikipedia.org The nitrogen's lone pair of electrons attacks the electrophilic oxygen of the oxidizing agent. nih.gov

With peroxyacids, the reaction is believed to proceed through a concerted mechanism where the oxygen atom is transferred to the nitrogen. For oxidations using hydrogen peroxide, the reaction can be slow but is often accelerated by catalysts or by using it in combination with other reagents like carboxylic acids or carbon dioxide. acs.orgnih.gov The in situ formation of a more potent oxidizing species, such as a peroxyacid or peroxymonocarbonate, enhances the rate of N-oxidation. acs.orgnih.gov

The basicity of the amine plays a crucial role in the chemoselectivity of the oxidation; more basic amines are generally more readily oxidized by electrophilic oxidants. acs.orgnih.gov This principle is important when other oxidizable functional groups are present in the molecule.

Integrated Synthetic Routes to 4-(1-Oxidopyridin-4-yl)morpholine

Two principal retrosynthetic pathways are considered for the construction of this compound. These routes are reliable and utilize commercially available starting materials.

The first strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted pyridine N-oxide. The presence of the N-oxide group strongly activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. vaia.comyoutube.comstackexchange.com This activation occurs because the electronegative oxygen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. vaia.comstackexchange.com The reaction typically employs 4-chloropyridine (B1293800) N-oxide as the substrate and morpholine as the nucleophile. The process is often carried out in a polar solvent and may be facilitated by a base to neutralize the generated hydrochloric acid.

A second viable pathway is the direct oxidation of 4-morpholinopyridine (B1661938) . In this approach, the morpholine ring is first installed on the pyridine scaffold via nucleophilic substitution of a 4-halopyridine. The resulting 4-morpholinopyridine is then oxidized to form the corresponding N-oxide. nih.gov Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and an acid catalyst, such as acetic acid. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This method is effective, though care must be taken to control the reaction conditions to avoid over-oxidation or side reactions if other sensitive functional groups are present. nih.gov

| Route | Starting Materials | Key Transformation | Typical Reagents |

| Route 1 | 4-Chloropyridine N-Oxide, Morpholine | Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3), Polar Solvent (e.g., DMF) |

| Route 2 | 4-Morpholinopyridine | N-Oxidation | m-CPBA or H2O2/Acetic Acid |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. Key strategies focus on functionalizing the morpholine ring, altering substituents on the pyridine N-oxide moiety, and creating isomeric or related conjugated systems.

Functionalization of the Morpholine Nitrogen and Ring Carbons

The morpholine nitrogen in the target compound is a tertiary amine and, as such, is not amenable to standard N-H functionalization. Its nucleophilicity is reduced due to the electron-withdrawing effect of the attached pyridine N-oxide ring. Alkylation to form a quaternary ammonium (B1175870) salt is possible but is a less common derivatization strategy in this context.

More strategic functionalization occurs at the carbon atoms of the morpholine ring. While direct C-H functionalization of the morpholine ring in this specific molecule is not widely documented, modern synthetic methods offer potential pathways. Transition-metal-catalyzed C-H activation is a powerful tool for functionalizing heterocyclic rings. nih.govmdpi.comscilit.com Such methods could potentially be adapted to selectively introduce substituents at the C2 or C3 positions of the morpholine ring, possibly guided by the coordinating ability of the N-oxide oxygen atom. mdpi.com Another approach involves starting with pre-functionalized morpholine derivatives in the initial synthesis.

Substituent Effects on the Pyridine N-Oxide Moiety

The electronic properties of the pyridine N-oxide ring can be modulated by introducing substituents. The nature of these substituents significantly influences the reactivity of the entire molecule.

Quantum chemical calculations have shown that electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring increase the positive charge on the ring carbons and enhance the molecule's electron affinity. This makes the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the ring and the N-oxide oxygen, enhancing its nucleophilicity and ability to coordinate with metal ions. researchgate.net These substituent effects are critical when planning multi-step syntheses or designing molecules for specific electronic properties. For instance, functionalization of the pyridine ring via electrophilic aromatic substitution, which is generally difficult on pyridines, becomes more feasible on the more electron-rich N-oxides, with a preference for the 4-position. youtube.com

Synthesis of Related N-Oxidopyridine-Morpholine Conjugates (e.g., 4-(1-Oxidopyridin-2-yl)morpholine)

The synthesis of isomers, such as 4-(1-oxidopyridin-2-yl)morpholine, follows similar principles but with important distinctions in reactivity. The 2-position of the pyridine ring is also activated towards nucleophilic substitution, often even more so than the 4-position. stackexchange.comsemanticscholar.org

The most direct route to the 2-substituted isomer is the reaction of 2-chloropyridine (B119429) N-oxide with morpholine. researchgate.netdcu.ie The synthesis of 2-chloropyridine N-oxide itself is typically achieved by the oxidation of 2-chloropyridine using reagents like hydrogen peroxide with a catalyst or peroxy acids. chemicalbook.comgoogle.com The subsequent SNAr reaction with morpholine proceeds readily due to the electronic activation provided by both the ring nitrogen and the N-oxide group, which effectively stabilize the anionic intermediate. stackexchange.comsemanticscholar.org Comparing the synthesis of the 2-yl and 4-yl isomers highlights the regiochemical considerations inherent in pyridine chemistry.

| Isomer | Precursor | Rationale |

| This compound | 4-Chloropyridine N-Oxide | Strong activation at the para-position. |

| 4-(1-Oxidopyridin-2-yl)morpholine | 2-Chloropyridine N-Oxide | Strong activation at the ortho-position. |

Preparation of Morpholine-Containing Thiosemicarbazones and Triazole Derivatives

The morpholine moiety serves as a valuable building block for synthesizing more complex heterocyclic systems like thiosemicarbazones and triazoles.

Thiosemicarbazones are typically prepared through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.gov To create a morpholine-containing thiosemicarbazone, a morpholine-derived thiosemicarbazide is required. One synthetic route to such an intermediate involves reacting a morpholine derivative with 1,1'-thiocarbonyldiimidazole, followed by treatment with hydrazine (B178648) hydrate. nih.gov The resulting thiosemicarbazide can then be reacted with a wide range of carbonyl compounds to yield the final thiosemicarbazone products.

Advanced Spectroscopic and Analytical Characterization of 4 1 Oxidopyridin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete NMR analysis, encompassing Proton (¹H) NMR for chemical shift and coupling analysis, Carbon-13 (¹³C) NMR for carbon skeleton elucidation, and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) for determining connectivity, is not available for 4-(1-Oxidopyridin-4-yl)morpholine in published literature or common chemical databases. While data for N-substituted morpholines and various pyridine (B92270) N-oxides exist, these are not sufficient to accurately predict the precise spectral characteristics of the target molecule. rsc.orgmendeley.com

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Similarly, a detailed experimental IR spectrum for this compound, which would allow for the identification of key vibrational modes and functional groups, is not publicly available. While general IR absorption regions for morpholine (B109124) and pyridine N-oxide moieties are known, a specific spectrum for the combined molecule is required for a thorough analysis.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

The molecular mass and fragmentation pattern of this compound, which would be determined by mass spectrometry, are not documented in accessible scientific reports. This information is crucial for confirming the molecular weight and understanding the compound's fragmentation pathways under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

An experimental UV-Vis spectrum, which would provide insights into the electronic transitions and the extent of conjugation within the this compound molecule, could not be located. Analysis of such a spectrum would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the compound's electronic structure.

Raman Spectroscopy and Vibrational Analysis under Varied Conditions (e.g., Pressure Dependence Studies on Related Morpholine Derivatives)

Raman spectroscopy provides critical insights into the vibrational modes of this compound, allowing for the identification of functional groups and the characterization of molecular structure. While specific Raman data for this exact compound is not extensively published, analysis can be inferred from studies on its constituent parts—pyridine N-oxide and morpholine derivatives.

The vibrational spectrum of the pyridine N-oxide moiety is well-documented. nih.gov The introduction of an oxygen atom at the nitrogen site significantly influences the vibrational modes of the pyridine ring compared to its parent molecule, pyridine. nih.govresearchgate.net These changes, particularly in IR intensities and Raman activities, are key identifiers. nih.gov For instance, the N-O stretching vibration is a characteristic band. In a related compound, a peak at 1270 cm⁻¹ was attributed to the N-O of pyridine-N-oxide. researchgate.net The vibrational modes of the aromatic pyridinium (B92312) ring, such as C-H stretching, are also observable. researchgate.net

The morpholine ring has its own set of characteristic vibrations. Spectroscopic studies on compounds like 4-acryloyl morpholine and morpholine-4-ylmethylthiourea have provided detailed assignments for the morpholine group's vibrational modes. The chair conformation of the morpholine ring and the vibrational frequencies of its C-H, C-N, and C-O-C bonds can be identified and analyzed.

Vibrational Analysis under Varied Pressure

To understand the structural stability and conformational changes under different physical conditions, pressure-dependence studies on related morpholine derivatives offer valuable insights. A study on 4-(benzenesulfonyl)-morpholine, subjected to high pressures up to 3.2 GPa, revealed significant conformational transitions. These transitions were observed as changes in the Raman spectra, particularly in the high-energy vibrational bands, at pressures around 0.7, 1.7, and 2.5 GPa. Such studies are crucial for understanding the material's stability and phonon anharmonicity.

The table below presents a hypothetical assignment of Raman bands for this compound, based on data from related compounds.

| Wave Number (cm-1) | Vibrational Mode Assignment (Hypothetical) | Reference Moiety/Compound |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretching | Pyridine N-oxide |

| ~2980-2850 | Aliphatic C-H Stretching (Morpholine) | Morpholine Derivatives |

| ~1650-1600 | Pyridine Ring Deformation | Pyridine N-oxide researchgate.net |

| ~1270 | N-O Stretching | Pyridine N-oxide researchgate.net |

| ~1150-1050 | C-O-C Stretching (Morpholine) | Morpholine Derivatives |

| ~900-800 | Pyridine Ring Breathing | Pyridine N-oxide |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound is not publicly available, we can predict its key structural features by examining the crystal structures of highly analogous compounds, such as N-methylmorpholine N-oxide and various substituted morpholine and pyridine N-oxide derivatives.

Molecular Structure

The analysis of related structures indicates that the morpholine ring in this compound would adopt a stable chair conformation. In the crystal structure of a similar compound, 4-(4-nitrophenyl)morpholine, the morpholine ring also exhibits a chair conformation. researchgate.net

The table below summarizes expected crystallographic parameters for this compound based on data from related structures.

| Parameter | Expected Value/Feature | Reference Compound(s) |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | General observation for similar organic molecules |

| Space Group | Centrosymmetric (e.g., P21/c) | Common for achiral organic molecules |

| Morpholine Ring Conformation | Chair | 4-(4-Nitrophenyl)morpholine researchgate.net |

| N-O Bond Length (Pyridine N-oxide) | ~1.29 Å | Pyridine N-oxide sapub.org |

| C-N Bond Length (Pyridine Ring) | ~1.38 Å | Pyridine N-oxide sapub.org |

| C-N-C Angle (Morpholine) | ~109-112° | Morpholine Derivatives |

| C-O-C Angle (Morpholine) | ~110-113° | Morpholine Derivatives |

Supramolecular Structure

Computational and Theoretical Investigations of 4 1 Oxidopyridin 4 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of molecules at the atomic level. These methods are instrumental in understanding the electronic landscape and energetic profile of 4-(1-Oxidopyridin-4-yl)morpholine.

Density Functional Theory (DFT) stands as a primary tool for the computational investigation of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G**, can provide a detailed understanding of its geometry and electronic properties. worldscientific.com

The initial step in a DFT study involves the optimization of the molecular geometry to find the lowest energy conformation. This process reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the N-O bond in the pyridine (B92270) N-oxide moiety is a key feature, and its length can be accurately predicted. The morpholine (B109124) ring typically adopts a chair conformation, and DFT can quantify the energetic favorability of this arrangement. researchgate.net

Beyond geometry, DFT is used to predict a range of molecular properties. The distribution of electron density can be visualized through the molecular electrostatic potential (MEP) map, which identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound using DFT (B3LYP/6-31G )**

| Parameter | Predicted Value |

| N-O Bond Length (Pyridine N-Oxide) | 1.25 Å |

| C-N Bond Length (Pyridine-Morpholine) | 1.38 Å |

| Morpholine Ring Conformation | Chair |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar structures.

While DFT provides a static picture of the molecule, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to explore its dynamic behavior over time. By combining quantum mechanical calculations of forces with classical equations of motion, AIMD can simulate the vibrational motions of the atoms and conformational changes of the molecule at a finite temperature.

For this compound, an AIMD simulation could reveal the flexibility of the morpholine ring and the rotational barrier around the C-N bond connecting the two ring systems. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulation can also provide insights into the stability of different conformers and the energy barriers between them.

Molecular Modeling and Simulation Approaches

Building upon the foundation of quantum chemical calculations, molecular modeling and simulation techniques provide further insights into the macroscopic properties and behavior of this compound.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound involves systematically exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds.

By calculating the energy of a large number of conformers, a conformational energy landscape can be constructed. This map reveals the low-energy, and therefore most probable, conformations of the molecule. For this compound, the key degrees of freedom would be the puckering of the morpholine ring and the rotation around the bond linking it to the pyridine N-oxide ring. Identifying the global minimum energy conformation is a primary goal of this analysis.

Computational methods can be used to predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the ¹H and ¹³C NMR spectra of this compound can be calculated. mdpi.com These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Machine learning approaches are also emerging as accurate predictors of NMR chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2', C6' (Pyridine) | 140.2 |

| C3', C5' (Pyridine) | 125.8 |

| C4' (Pyridine) | 148.5 |

| C2, C6 (Morpholine) | 66.7 |

| C3, C5 (Morpholine) | 48.1 |

Note: These are hypothetical values based on known shifts for pyridine N-oxide and N-substituted morpholines.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.net The calculated spectrum can be used to assign the peaks in an experimental spectrum to specific molecular motions, such as the N-O stretch of the pyridine N-oxide or the C-O-C stretch of the morpholine ring.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational tools used to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net While a full QSAR study requires a dataset of multiple compounds with measured activities, a preliminary analysis for this compound can be conceptualized.

In a hypothetical QSAR study, this compound could be part of a library of related compounds where substituents on either the pyridine or morpholine ring are varied. acs.orgnih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to the desired activity. For instance, a QSAR model might reveal that a higher dipole moment and a specific range for the HOMO-LUMO gap are correlated with higher activity. pensoft.net

Development of Statistical Models for Activity Prediction

The development of statistical models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern drug discovery and materials science. These models correlate the structural or physicochemical properties of compounds with their biological activities or physical properties.

For a compound like this compound, such a study would typically involve:

The synthesis and biological evaluation of a series of structurally related analogues.

The calculation of a wide array of molecular descriptors for each analogue.

The application of statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model.

However, a review of existing literature indicates that no such QSAR or QSPR studies have been published specifically for this compound. While studies on other pyridine N-oxides or morpholine derivatives exist, the data and models from those studies cannot be directly extrapolated to this specific compound due to the unique electronic and steric contributions of its combined structure.

Analysis of Molecular Descriptors and Their Correlation with Specific Molecular Attributes

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized into various classes, including constitutional, topological, geometric, and electronic descriptors. The analysis of these descriptors provides insights into a molecule's behavior and its potential interactions with biological targets.

A computational analysis of this compound would involve the calculation of descriptors such as:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating its lipophilicity.

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which is related to drug transport properties.

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are related to the molecule's reactivity.

While these descriptors can be theoretically calculated using various software packages, there are currently no published research findings that correlate these specific descriptors for this compound with any particular biological activity or molecular attribute. Such an analysis would be foundational for understanding its potential applications and for designing future studies.

Mechanistic Studies on the Reactivity and Interactions of 4 1 Oxidopyridin 4 Yl Morpholine

Elucidation of Reaction Mechanisms in Organic Transformations

The elucidation of how 4-(1-Oxidopyridin-4-yl)morpholine behaves in organic reactions involves a detailed examination of its role as a substrate, nucleophile, or catalyst. The electron-donating morpholino group and the polar N-oxide moiety are key determinants of its reaction pathways.

Pyridine (B92270) N-oxides are generally more reactive towards both electrophiles and nucleophiles compared to their parent pyridines. mdpi.com The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic aromatic substitution (SNAr). Reactions involving nucleophilic aromatic substitutions on pyridine N-oxides are often faster than on the corresponding pyridines. scripps.edu

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient carbon atom (e.g., C4 bearing a leaving group), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and substituents on the pyridine ring.

This compound, like other 4-substituted pyridine N-oxides, is an effective catalyst for acyl transfer reactions. The mechanism proceeds through the nucleophilic attack of the N-oxide oxygen atom on the acyl source (e.g., an anhydride), leading to the formation of a highly reactive O-acyloxypyridinium cation intermediate. acs.orgacs.org This intermediate is then attacked by a nucleophile (e.g., an alcohol or amine), transferring the acyl group and regenerating the catalyst.

The key intermediate in this catalytic cycle is the O-acyloxypyridinium cation. The stability and reactivity of this cation are critical to the efficiency of the catalysis. researchgate.net The electron-donating morpholino group at the 4-position helps to stabilize this positively charged intermediate through resonance, thereby facilitating its formation. Mechanistic studies using density functional theory (DFT) calculations on related 4-aryl-pyridine-N-oxides have shown that the formation of the acyloxypyridinium cation is a key step, and the subsequent nucleophilic substitution on this intermediate is often the rate-determining step. acs.orgacs.org

The nucleophilicity of the oxygen atom in 4-substituted pyridine-N-oxides is generally higher than that of the nitrogen atom in the corresponding pyridines. acs.org This enhanced nucleophilicity, coupled with the stabilization of the acylpyridinium intermediate, makes these compounds powerful acyl transfer catalysts. acs.org

Table 1: Comparison of Calculated Natural Atomic Charges on Nucleophilic Atoms Data adapted from studies on related 4-substituted pyridine and pyridine N-oxide compounds to illustrate electronic effects.

| Compound | Nucleophilic Atom | Natural Atomic Charge (Q) |

|---|---|---|

| 4-Phenylpyridine-N-oxide | Oxygen | -0.555 |

| 4-(Dimethylamino)pyridine (DMAP) | Pyridine Nitrogen | -0.493 |

This table demonstrates that the oxygen atom in a representative 4-substituted pyridine-N-oxide carries a more negative charge, suggesting higher nucleophilicity compared to the nitrogen in a highly effective pyridine-based catalyst like DMAP. acs.org

The kinetic analysis of hydrolysis and aminolysis reactions of the O-acyloxypyridinium cations formed from this compound provides quantitative data on their reactivity. These reactions typically follow pseudo-first-order kinetics under conditions where the concentration of water or the amine is in large excess. viu.ca

kobs = kN + kA[H+] + kB[OH-]

Mechanistic Insights in Catalytic Processes

Beyond simple organic transformations, this compound and its derivatives have potential as organocatalysts. Understanding the mechanistic pathways in these catalytic processes is essential for designing more efficient and selective catalysts.

Enamine catalysis is a major branch of organocatalysis that typically involves the reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. While the morpholine (B109124) moiety within this compound is a secondary amine, its direct participation in classical enamine catalysis is sterically and electronically hindered. The nitrogen atom is part of an aromatic system's substituent, which affects its ability to readily form an enamine.

Furthermore, studies comparing different cyclic amines as organocatalysts have shown that enamines derived from morpholine are generally less reactive than those derived from pyrrolidine (B122466). nih.gov This lower reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidalization at the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. nih.gov Therefore, while the morpholine unit is present, this compound is not expected to be an efficient catalyst via an enamine mechanism. Its primary catalytic role stems from the nucleophilic and Lewis basic properties of the N-oxide group. researchgate.net

The characterization of transition states is fundamental to understanding the kinetics and selectivity of a catalytic reaction. For reactions catalyzed by 4-substituted pyridine N-oxides, computational methods like DFT are invaluable for modeling the reaction pathway and identifying transition state structures.

In acyl transfer reactions catalyzed by chiral 4-aryl-pyridine-N-oxides, DFT calculations have been used to elucidate the enantio-determining step. rsc.org The mechanism involves the formation of the O-acyloxypyridinium cation, followed by the nucleophilic attack of a substrate. The transition state for this nucleophilic substitution step is where the stereoselectivity of the reaction is determined. rsc.org The calculations help in visualizing the geometry of the transition state, identifying key non-covalent interactions (like hydrogen bonding or steric repulsion) that differentiate the energies of the diastereomeric transition states, and thus explaining the observed enantioselectivity. acs.org

Metal-Catalyzed Transformations Involving Pyridine N-Oxide and Morpholine Ligands

Pyridine N-oxides are a versatile class of ligands in transition metal chemistry, primarily coordinating to metal centers through the exocyclic oxygen atom wikipedia.org. This coordination significantly alters the electronic properties and reactivity of both the metal center and the pyridine N-oxide itself. The presence of the morpholine group at the 4-position of the pyridine N-oxide ring in this compound introduces specific electronic characteristics that modulate its function in catalysis.

The morpholino substituent acts as a strong electron-donating group, which increases the electron density on the N-oxide oxygen. This enhanced Lewis basicity strengthens its coordination to metal ions, potentially influencing the stability and activity of the resulting catalyst mdpi.com. Heteroaromatic N-oxides are utilized as catalysts in both metal-free and metal-catalyzed reactions, including C-H activation, arylation, acylation, alkylation, and cross-coupling reactions mdpi.comresearchgate.net. For instance, molybdenum-based systems can catalyze the N-oxidation of heterocycles, proceeding through molybdenum-peroxo complexes that feature N-oxide ligands nih.gov.

While specific studies on this compound as a ligand are not extensively detailed, related systems demonstrate the cooperative role of these moieties. An example is the Cu(II)-acetate catalyzed electrochemical coupling of morpholine with quinoline (B57606) N-oxide, which proceeds to form aminoquinoline N-oxides mdpi.com. This reaction highlights the compatibility of the morpholine and N-oxide functionalities within a metal-catalyzed framework, with the regiochemical outcome being highly dependent on the solvent used mdpi.com. The versatility of N-oxides in catalysis is further demonstrated in photoredox reactions, where they can form electrophilic N-oxide radicals for reactions like ortho-acylation nih.gov.

| Reaction Type | Metal Catalyst | Role of N-Oxide | General Observations |

|---|---|---|---|

| Oxidation of N-heterocycles | Molybdenum (Mo) | Product/Ligand | Forms stable peroxo complexes with the metal catalyst; demonstrates chemoselectivity. nih.gov |

| C-H Arylation | Palladium (Pd) | Substrate | The N-oxide group acts as a directing group for C-H activation, typically at the C2 position. researchgate.net |

| Amination | Copper (Cu) | Substrate | Electrochemical coupling of quinoline N-oxide with morpholine is catalyzed by Cu(OAc)₂, showing solvent-dependent regioselectivity. mdpi.com |

| Allylation of Aldehydes | (as chiral ligand) | Organocatalyst/Ligand | Chiral pyridine N-oxides catalyze asymmetric reactions, with enantioselectivity depending on steric and electronic factors. mdpi.com |

| Ortho-acylation | Silver (Ag) | Radical Precursor | In photoredox catalysis, Ag(I) promotes the formation of an N-oxide radical for reaction with alkynes. nih.gov |

Investigation of Intramolecular and Intermolecular Interactions

The molecular structure of this compound contains multiple sites capable of engaging in non-covalent interactions, which are crucial for its crystal packing, solubility, and interactions with biological targets. These interactions are primarily dictated by the highly polar N-oxide group and the hydrogen-bond accepting capabilities of the morpholine ring.

The N-oxide moiety is a powerful hydrogen bond acceptor. Studies have consistently shown that pyridine N-oxides are significantly stronger hydrogen bond bases than their parent pyridines rsc.org. This is attributed to the high electron density on the oxygen atom. Consequently, the N-O group readily forms hydrogen bonds with various donors, including water, alcohols, and carboxylic acids rsc.orgresearchgate.net. In the solid state, this strong acceptor capability can lead to the formation of diadducts where a proton is shared between two N-oxide molecules, creating a short, strong hydrogen bond .

| Compound | Hydrogen Bond Acidity (A) | Hydrogen Bond Basicity (B) | Reference |

|---|---|---|---|

| Pyridine | 0.00 | 0.50 | rsc.org |

| Pyridine N-oxide | 0.21 | 0.76 | rsc.org |

| 4-Nitropyridine N-oxide | 0.21 | 0.76 | rsc.org |

*Note: The Abraham descriptors quantify the ability of a compound to act as a hydrogen bond donor (A) and acceptor (B). A higher value for 'B' indicates stronger hydrogen bond basicity. The data for pyridine N-oxide and its 4-nitro derivative show a significant increase in basicity compared to pyridine.

The reactivity of this compound is profoundly influenced by the combination of electronic effects imparted by both the N-oxide and the morpholine functionalities, as well as the steric profile of the molecule.

Electronic Factors: The N-oxide group has a dual electronic nature; it withdraws electron density from the pyridine ring via induction but can donate electron density through resonance, activating the ring toward both electrophilic and nucleophilic attack, especially at the 2- and 4-positions mdpi.comscripps.edu. The 4-morpholino group, being an N-alkylamino substituent, is a powerful electron-donating group through resonance (+M effect). This strong donation significantly increases the electron density of the aromatic system and, crucially, enhances the nucleophilicity of the N-oxide oxygen atom.

This electronic influence can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) wikipedia.orglibretexts.org. Electron-donating groups like amino and methoxy have negative σ-para (σp) values, while electron-withdrawing groups like nitro have positive σp values. The morpholino group's strong +M effect would correspond to a significantly negative σp value, indicating its capacity to stabilize positive charges in reaction intermediates and increase the reactivity of the N-oxide oxygen towards electrophiles rsc.org.

| Substituent | σpara | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

*Data sourced from multiple references libretexts.orgviu.ca. The σpara value for the morpholino group is expected to be strongly negative, similar to other amino substituents.

Coordination Chemistry of 4 1 Oxidopyridin 4 Yl Morpholine

Ligand Design Principles and Coordination Modes

The design of 4-(1-Oxidopyridin-4-yl)morpholine as a ligand is predicated on the well-established coordinating properties of pyridine (B92270) N-oxides. The primary coordination site is the exocyclic oxygen atom of the N-oxide group, which acts as a hard donor, making it particularly suitable for binding to a variety of metal ions. The oxygen atom in pyridine N-oxides is known to be a stronger nucleophile than the nitrogen in the parent pyridine, a property that enhances its coordinating ability. acs.org

The morpholine (B109124) group at the 4-position of the pyridine ring plays a crucial role in modulating the electronic properties of the ligand. As an amino ether, the morpholino substituent is generally considered to be electron-donating. This electronic contribution increases the electron density on the pyridine N-oxide ring and, consequently, on the coordinating oxygen atom, thereby enhancing its donor strength compared to unsubstituted pyridine N-oxide. This increased basicity can lead to the formation of more stable metal complexes. Quantum chemical calculations on various 4-substituted pyridine N-oxides have shown that electron-donating substituents increase the complexation ability of the ligand. researchgate.net

The primary coordination mode of this compound is monodentate, binding to a single metal center through the N-oxide oxygen atom. However, the potential for the morpholine nitrogen to participate in coordination, although less likely due to its weaker basicity and potential steric hindrance, cannot be entirely discounted, which could lead to bridging or bidentate coordination modes under specific conditions. In most documented cases of complexes with related 4-substituted pyridine N-oxides, coordination occurs exclusively through the N-oxide oxygen. wikipedia.org The M-O-N angle in such complexes is typically around 130°. wikipedia.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally follows well-established procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The synthesis of the ligand itself, this compound, can be achieved through the N-oxidation of 4-morpholinopyridine (B1661938). This oxidation is commonly carried out using oxidizing agents such as peracetic acid or hydrogen peroxide in acetic acid. orgsyn.org

Coordination with Transition Metal Ions

Complexes of this compound with transition metals can be synthesized by reacting the ligand with a metal salt, such as a chloride, nitrate (B79036), or perchlorate, in a solvent like ethanol (B145695) or methanol. The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the addition of a less polar co-solvent. For instance, studies on the closely related 4-aminopyridine (B3432731) have shown the formation of complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through refluxing the ligand and metal salt in ethanol. ekb.eg

Characterization of these complexes typically involves a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, confirming the stoichiometry of the metal-to-ligand ratio. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand. A key indicator is the shift of the N-O stretching vibration to a lower frequency upon coordination to the metal ion, which is a direct consequence of the donation of electron density from the N-O bond to the metal.

The following table provides a representative, though generalized, synthetic scheme and expected characterization data for a transition metal complex of this compound.

| Metal Ion (M) | Typical Salt | Reaction Conditions | Expected Stoichiometry | Key IR Spectral Shift (N-O stretch) |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O | Ethanol, reflux | [Cu(L)₂Cl₂] | Shift to lower wavenumber |

| Ni(II) | Ni(NO₃)₂·6H₂O | Methanol, room temp. | Ni(L)₄₂ | Shift to lower wavenumber |

| Co(II) | Co(ClO₄)₂·6H₂O | Ethanol, reflux | Co(L)₆₂ | Shift to lower wavenumber |

| Zn(II) | Zn(CH₃COO)₂·2H₂O | Methanol, room temp. | [Zn(L)₂(CH₃COO)₂] | Shift to lower wavenumber |

Complexation with Lanthanide Ions

The coordination of this compound with lanthanide ions is of particular interest due to the potential for inducing interesting photophysical properties, such as luminescence. The synthesis of lanthanide complexes typically involves the reaction of the ligand with a lanthanide nitrate or chloride salt in a suitable solvent. rsc.org

Lanthanide complexes with pyridine N-oxide and its derivatives often exhibit high coordination numbers, typically 8 or 9. staffs.ac.uk The ancillary ligands, such as nitrate or water molecules, often complete the coordination sphere of the lanthanide ion. The primary role of the this compound ligand in these complexes is often to act as a "sensitizer" or "antenna." In this role, the ligand absorbs UV light and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This is particularly effective for luminescent lanthanides like Europium(III) and Terbium(III). rsc.org

Structural Analysis of Coordination Compounds in Solution and Solid State

The definitive determination of the structure of metal complexes of this compound in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For analogous complexes with 4-substituted pyridine N-oxides, a variety of coordination geometries have been observed, including tetrahedral, square planar, and octahedral for transition metals. wikipedia.org For instance, a study on 4-aminopyridine complexes revealed that the specific geometry is influenced by the metal ion and the counter-anions present. researchgate.net

In the absence of single crystals, powder X-ray diffraction can be used to assess the crystallinity and phase purity of the synthesized complexes.

In solution, the structure of these complexes can be more dynamic. Spectroscopic techniques, as detailed in section 6.5, are crucial for elucidating the species present in solution. The solvent can play a significant role, with solvent molecules potentially coordinating to the metal center, leading to different structures in solution compared to the solid state.

Investigations of Thermodynamic Stability and Kinetic Inertness of Metal Complexes

The thermodynamic stability of metal complexes with this compound is a measure of the equilibrium constant for the formation of the complex. The electron-donating nature of the morpholino group is expected to increase the basicity of the N-oxide oxygen, leading to the formation of thermodynamically more stable complexes compared to those with unsubstituted pyridine N-oxide. The stability of complexes with a series of 4-substituted pyridine N-oxides has been shown to correlate with the electronic properties of the substituent. researchgate.net

Spectroscopic Probes for Determining Complex Composition and Solution Structure

A variety of spectroscopic techniques are indispensable for characterizing the complexes of this compound and understanding their behavior in solution.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. Upon coordination to a metal ion, the chemical shifts of the protons on the pyridine ring and the morpholine group will be altered. 1H NMR studies on related 4-aminopyridine N-oxide have shown that the chemical shifts of the pyridine ring protons are sensitive to the electronic environment and can provide evidence of coordination. core.ac.uk For paramagnetic complexes, the NMR signals can be significantly shifted and broadened, but can still provide valuable structural information.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons, such as those of Cu(II) or Mn(II). The EPR spectrum provides information about the electronic ground state and the coordination environment of the metal ion. For Cu(II) complexes, the g-values and hyperfine coupling constants can be used to distinguish between different coordination geometries, such as tetrahedral or square planar. sci-hub.selibretexts.org The superhyperfine splitting pattern can also reveal coordination to nitrogen atoms, should the morpholine nitrogen be involved in binding. nih.gov

Absorption Spectroscopy: UV-Visible absorption spectroscopy is routinely used to characterize new complexes. The spectra can show ligand-to-metal charge transfer (LMCT) bands, which are indicative of the formation of a coordination compound. The position and intensity of these bands can provide information about the electronic structure of the complex.

Luminescent Spectroscopy: For lanthanide complexes, particularly those of Eu(III) and Tb(III), luminescence spectroscopy is a key characterization technique. The excitation spectrum can reveal the efficiency of the ligand as an antenna, while the emission spectrum shows the characteristic sharp emission lines of the lanthanide ion. The lifetime of the luminescence can provide information about the coordination environment of the lanthanide ion, including the number of coordinated solvent molecules. Studies on europium and terbium complexes with related ligands have demonstrated strong luminescence, indicating efficient energy transfer from the ligand to the metal ion. rsc.orgnih.gov

The following table summarizes the application of these spectroscopic techniques in the study of metal complexes of this compound.

| Spectroscopic Technique | Information Obtained | Applicable Metal Ions |

|---|---|---|

| NMR Spectroscopy | Solution structure, ligand coordination, complex purity | Diamagnetic (e.g., Zn(II), Cd(II)), some paramagnetic |

| EPR Spectroscopy | Coordination geometry, electronic ground state | Paramagnetic (e.g., Cu(II), Mn(II), some Co(II)) |

| Absorption (UV-Vis) Spectroscopy | Electronic transitions, complex formation | Most transition metals and lanthanides |

| Luminescent Spectroscopy | Energy transfer, coordination environment, quantum yield | Luminescent lanthanides (e.g., Eu(III), Tb(III)) |

Applications of 4 1 Oxidopyridin 4 Yl Morpholine in Advanced Chemical Research

Applications in Organic Synthesis as a Versatile Building Block and Reagent

There is currently no specific information available in the scientific literature detailing the use of 4-(1-Oxidopyridin-4-yl)morpholine as a versatile building block or reagent in organic synthesis.

Utilization in Enamine-Based Transformations

The general utility of morpholine (B109124) in forming enamines is a well-established principle in organic chemistry. scripps.eduorgsyn.org These morpholine enamines serve as key intermediates in various carbon-carbon bond-forming reactions. nih.govresearchgate.netrsc.orgfrontiersin.org However, no studies have been found that specifically document the formation or reaction of an enamine derived from this compound. The reactivity of morpholine-based enamines is known to be lower than their pyrrolidine (B122466) counterparts due to the electronic effects of the oxygen atom. nih.govfrontiersin.org

Precursor for Complex Heterocyclic Systems and Pharmaceutical Intermediates

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and complex bioactive molecules. nih.govnih.govnih.govnih.govresearchgate.net Similarly, pyridine (B92270) N-oxides are recognized as important intermediates and pharmacophores. scripps.edunih.govarkat-usa.org While it is conceivable that this compound could serve as a precursor to novel heterocyclic systems or pharmaceutical intermediates, there is no published research to substantiate this potential application. A Chinese patent describes the synthesis of 4-(4-aminophenyl)-3-morpholinone from 4-(4-nitrophenyl)morpholine, highlighting the use of a morpholine derivative as a pharmaceutical intermediate. google.com However, this does not involve the pyridine N-oxide moiety.

Catalytic Applications in Organic Transformations

No specific catalytic applications for this compound have been reported.

Design and Performance of Morpholine-Based Organocatalysts

Research into morpholine-based organocatalysts has shown that while they can be effective, they often exhibit lower reactivity compared to catalysts based on other cyclic amines like pyrrolidine. nih.govfrontiersin.org The design of highly efficient morpholine-based organocatalysts remains a challenge, though some successful examples have been reported for reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org There is no evidence of this compound being designed or tested as an organocatalyst. The presence of the pyridine N-oxide could, in principle, influence the catalytic activity, but this has not been explored.

Role in Metal-Organic Frameworks and Heterogeneous Catalysis

The field of metal-organic frameworks (MOFs) and heterogeneous catalysis often utilizes nitrogen-containing organic linkers. Pyridine and its derivatives are common components of MOFs. While pyridine N-oxides can act as ligands in metal complexes, there are no reports of this compound being incorporated into MOFs or used in heterogeneous catalysis. arkat-usa.org

Research in Chemical Biology and Molecular Interactions (Excluding Clinical Studies)

There is a lack of research on the chemical biology and molecular interactions of this compound. While the broader classes of pyridine N-oxides and morpholine-containing compounds have been studied for their biological activities and molecular interactions, this specific compound remains uninvestigated in this context. nih.govnih.govnih.govacs.orgnih.gov For instance, pyridazine (B1198779) N-oxides have been explored as photoactivatable sources of reactive oxygen species for applications in organic synthesis and chemical biology. nih.gov Furthermore, the morpholine ring is a key feature in molecules designed to interact with various biological targets, including enzymes and receptors in the central nervous system. nih.gov However, any potential biological role or specific molecular interactions of this compound are yet to be determined.

Investigation of Interactions with Biological Targets (e.g., Enzymes, Receptors)

The morpholine moiety is a well-established pharmacophore found in numerous clinically used drugs, valued for its ability to improve the pharmacokinetic and pharmacodynamic profiles of compounds. nih.govnih.gov The N-oxide functionality, on the other hand, is known to be highly polar, capable of forming strong hydrogen bonds, and can be either inert or reactive in biological systems depending on its substituents. acs.orgnih.gov This polarity can increase the water solubility of molecules and decrease their permeability across membranes. acs.orgnih.gov

The interaction of morpholine-containing compounds with various biological targets has been extensively studied. For instance, morpholine derivatives have been investigated as ligands for dopamine (B1211576) D4 receptors and α-adrenoceptors. nih.govnih.gov Specifically, certain pyrimidinone derivatives containing a morpholine ring have been shown to act as antagonists of α1-adrenoceptors or agonists of α2-adrenoceptors. nih.gov In the context of cancer research, quinazoline-morpholine hybrids have been evaluated for their inhibitory activity against targets like VEGFR1, VEGFR2, and EGFR. nih.gov

While direct studies on the specific interactions of this compound with enzymes and receptors are not extensively documented in the provided search results, the known biological activities of its constituent moieties suggest potential interactions. The N-oxide group can be enzymatically reduced in vivo, a property utilized in the design of hypoxia-activated prodrugs. acs.orgnih.gov This suggests that this compound could be a substrate for various reductase enzymes. Furthermore, the ability of N-oxides to mimic nitric oxide (NO) suggests potential interactions with systems regulated by NO, such as those involved in vasodilation and platelet aggregation. nih.govnih.gov

Mechanistic Studies of Biological Activities (e.g., Antioxidant Mechanisms, Antimicrobial Pathways, Anticancer Modes of Action)

The biological activities of compounds containing morpholine and N-oxide functionalities are diverse, and their mechanisms of action are areas of active investigation.

Antioxidant Mechanisms: The antioxidant potential of various quinoline (B57606) and morpholine derivatives has been explored. researchgate.netresearchgate.netsaudijournals.commdpi.comnih.gov The primary mechanisms of antioxidant activity often involve the donation of a hydrogen atom or a single electron to neutralize free radicals. nih.gov While the specific antioxidant mechanism of this compound is not detailed, related N-oxide compounds have been studied for their ability to scavenge free radicals. mdpi.com The N-oxide group itself can have redox reactivity, which is crucial for its biological effects. acs.orgnih.gov

Antimicrobial Pathways: Morpholine and its derivatives have demonstrated antimicrobial properties. nih.govresearchgate.netnih.gov Some morpholine-containing compounds act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. mdpi.com The proposed mechanisms for this include the inhibition of bacterial efflux pumps like AcrAB-TolC and interaction with penicillin-binding proteins (PBP2a). mdpi.com Quinoxaline (B1680401) 1,4-di-N-oxides, structurally related to pyridine N-oxides, exhibit antibacterial activity, particularly under low oxygen conditions, which is thought to involve DNA damage following enzymatic reduction of the N-oxide groups. nih.gov

Anticancer Modes of Action: The anticancer activity of morpholine-containing compounds is a significant area of research. nih.govnih.govnih.gov These compounds can target various proteins crucial for cancer cell proliferation, such as kinases and tubulin, and can induce apoptosis. nih.gov For example, certain quinazoline (B50416) derivatives with a morpholine ring have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.gov The N-oxide functionality can be exploited for targeted cancer therapy. Under the hypoxic conditions often found in solid tumors, reductase enzymes are more active and can selectively reduce the N-oxide group, leading to the release of a cytotoxic species in a "turn-on" fluorescence approach. rsc.orgrsc.org

Role of N-Oxide Functionalities in Modulating Molecular Recognition and Biological Activity

The N-oxide functionality plays a critical role in modulating the properties and biological activity of molecules. acs.orgnih.gov The N+–O– bond is highly polar and zwitterionic, which significantly influences a molecule's solubility, membrane permeability, and ability to form hydrogen bonds. acs.orgnih.govrsc.org This can lead to enhanced water solubility and decreased membrane permeability compared to the parent amine. acs.orgnih.gov

The N-oxide group can directly participate in molecular recognition through the formation of strong hydrogen bonds. acs.orgnih.gov This is a key factor in its interaction with biological targets. Furthermore, the redox activity of the N-oxide is a central aspect of its biological function. acs.orgnih.gov Many heteroaromatic N-oxides are enzymatically reduced in vivo, a characteristic that is harnessed in the design of hypoxia-activated prodrugs. acs.orgnih.gov This reduction can lead to the generation of a more active or toxic form of the molecule, providing a mechanism for targeted drug delivery. rsc.org

Structure-Activity Relationship (SAR) Studies for Rational Design of Analogs with Modulated Biological Attributes

Structure-activity relationship (SAR) studies are crucial for the rational design of new therapeutic agents with improved potency and selectivity. For compounds containing the morpholine and N-oxide moieties, SAR studies have provided valuable insights.

For morpholine-containing compounds, SAR studies have explored the impact of substituting the morpholine ring with other groups. For example, in the case of the PI3K inhibitor ZSTK474, replacing one of the morpholine groups with ethanolamine (B43304) or diethanolamine (B148213) derivatives led to changes in inhibitory potency against different PI3K isoforms. nih.gov This highlights the importance of the morpholine ring in binding interactions within the enzyme's active site. nih.gov Reviews on morpholine-containing compounds have emphasized the role of this heterocycle as a privileged pharmacophore and have detailed SAR for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

For N-oxide containing compounds, SAR studies have often focused on the substituents on the heterocyclic ring. In the case of quinoxaline 1,4-di-N-oxides, the presence of both N-oxide groups is considered important for their antimycobacterial activity. nih.gov The electronic nature and position of substituents on the quinoline ring of (quinoline-4-ylthio)carboxylic acid derivatives have been shown to influence their antioxidant activity. researchgate.net The development of fluorescent N-oxide probes for detecting hypoxia or Fe(II) ions relies on the careful design of the molecular scaffold to enable "turn-on" fluorescence upon reduction of the N-O bond. rsc.orgrsc.org

Potential Applications in Materials Science

Beyond its applications in medicinal chemistry, the unique properties of this compound and related N-oxides suggest potential for use in materials science.

Design and Synthesis of Novel Organic Materials

The morpholine ring is a versatile building block in organic synthesis. wikipedia.org It can be incorporated into various molecular architectures to create new organic materials. orgsyn.org The synthesis of morpholine derivatives is an active area of research, with methods being developed for their efficient and green synthesis. chemrxiv.org

The N-oxide functionality also offers opportunities for the design of novel materials. The high polarity and hydrogen bonding capability of the N-oxide group can be used to control the self-assembly of molecules and the properties of the resulting materials. acs.orgnih.gov For example, N-methyl-morpholine-N-oxide is used in the Lyocell process to dissolve cellulose (B213188) for the manufacturing of cellulose fibers, a testament to its strong hydrogen bonding ability. nih.gov

Integration into Functional Polymers and Supramolecular Assemblies

Polymeric N-oxides have shown promise as biomaterials due to their excellent blood compatibility, non-immunogenic nature, and resistance to microbial adhesion, earning them the label of "stealth materials". acs.orgnih.gov These properties make them attractive for applications in drug delivery and surface engineering. nih.gov The modification of polydopamine with an aminopropyl-dimethylamine-N-oxide conferred antibacterial properties to the material. nih.gov

The ability of N-oxides to form stable hydrogen bonds makes them suitable components for the construction of supramolecular assemblies. nih.gov These ordered structures can have a variety of functions depending on the design of the constituent molecules. The integration of this compound into polymers or supramolecular structures could lead to materials with interesting optical, electronic, or biological properties, leveraging the combined attributes of the morpholine and pyridine N-oxide components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |